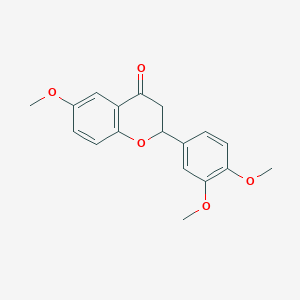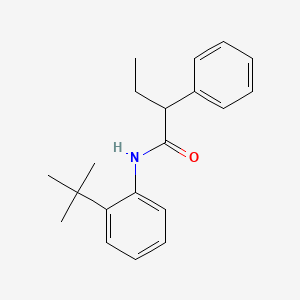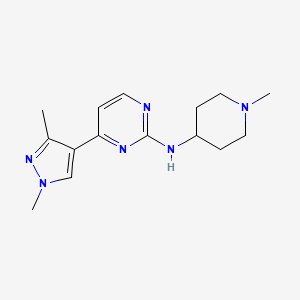![molecular formula C18H28N2O5 B4001333 N'-[4-(2-methyl-6-prop-2-enylphenoxy)butyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4001333.png)
N'-[4-(2-methyl-6-prop-2-enylphenoxy)butyl]ethane-1,2-diamine;oxalic acid
Overview
Description
This compound is characterized by its unique structure, which includes a phenoxy group, an ethane-1,2-diamine moiety, and an oxalic acid component
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(2-methyl-6-prop-2-enylphenoxy)butyl]ethane-1,2-diamine;oxalic acid typically involves multiple steps, including the formation of the phenoxy group, the attachment of the butyl chain, and the incorporation of the ethane-1,2-diamine moiety. Common synthetic routes may involve:
Formation of the Phenoxy Group: This step often involves the reaction of a phenol derivative with an appropriate alkylating agent under basic conditions.
Attachment of the Butyl Chain: The butyl chain can be introduced through a nucleophilic substitution reaction, where a suitable butyl halide reacts with the phenoxy intermediate.
Incorporation of Ethane-1,2-Diamine: This step typically involves the reaction of the butylated phenoxy compound with ethane-1,2-diamine under controlled conditions to form the desired product.
Oxalic Acid Addition: Finally, the oxalic acid component is introduced through a reaction with oxalic acid or its derivatives, resulting in the formation of the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[4-(2-methyl-6-prop-2-enylphenoxy)butyl]ethane-1,2-diamine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, and appropriate solvents under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N’-[4-(2-methyl-6-prop-2-enylphenoxy)butyl]ethane-1,2-diamine;oxalic acid has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may serve as a ligand for studying protein-ligand interactions or as a probe for investigating biological pathways.
Industry: The compound can be utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of N’-[4-(2-methyl-6-prop-2-enylphenoxy)butyl]ethane-1,2-diamine;oxalic acid involves its interaction with specific molecular targets. The phenoxy group may interact with hydrophobic pockets in proteins, while the ethane-1,2-diamine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[4-(2-methylphenoxy)butyl]ethane-1,2-diamine
- N’-[4-(2-prop-2-enylphenoxy)butyl]ethane-1,2-diamine
- N’-[4-(2-methyl-6-prop-2-enylphenoxy)butyl]ethane-1,2-diamine
Uniqueness
N’-[4-(2-methyl-6-prop-2-enylphenoxy)butyl]ethane-1,2-diamine;oxalic acid is unique due to the presence of both the phenoxy and ethane-1,2-diamine moieties, which contribute to its diverse reactivity and potential applications. The oxalic acid component further enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.
Properties
IUPAC Name |
N'-[4-(2-methyl-6-prop-2-enylphenoxy)butyl]ethane-1,2-diamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O.C2H2O4/c1-3-7-15-9-6-8-14(2)16(15)19-13-5-4-11-18-12-10-17;3-1(4)2(5)6/h3,6,8-9,18H,1,4-5,7,10-13,17H2,2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHJWZOCVNOJLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC=C)OCCCCNCCN.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2-biphenylyloxy)butyl]piperidine oxalate](/img/structure/B4001252.png)
amine oxalate](/img/structure/B4001259.png)

![N-(2-ethoxyphenyl)-2-[[2-(oxolan-2-ylmethylamino)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4001292.png)
![N-(2,3-dichlorophenyl)-2-{2-[(4-ethoxyphenyl)amino]-1-methyl-2-oxoethoxy}benzamide](/img/structure/B4001300.png)
![1-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]piperidine;oxalic acid](/img/structure/B4001307.png)
![N'-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4001310.png)
![10-Bromo-6-(3-ethoxy-4-methoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B4001312.png)

![2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B4001323.png)

![N-[2-(2-biphenylyloxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4001330.png)
![2-methylpropyl (2Z)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4001342.png)
![1-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-1H-imidazole oxalate](/img/structure/B4001348.png)
